molecular formula C19H24N2O2S B2454059 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 2034240-76-9

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2454059
CAS No.: 2034240-76-9
M. Wt: 344.47
InChI Key: MKRCOVHMVOYWAQ-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran ring, a piperidine ring, and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be introduced via a nucleophilic substitution reaction using a thiol and a suitable electrophile.

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol and a suitable aldehyde or ketone.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: Research is conducted to understand its interactions with biological targets and its potential as a drug candidate.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biology: Studies are conducted to explore its effects on biological systems and its potential as a tool for biological research.

Comparison with Similar Compounds

Similar Compounds

    N-(piperidine-4-yl)benzamide: Shares the piperidine and benzamide moieties but lacks the tetrahydrothiophene and benzofuran rings.

    N-(tetrahydrothiophen-3-yl)methylbenzamide: Contains the tetrahydrothiophene and benzamide moieties but lacks the piperidine and benzofuran rings.

Uniqueness

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c22-19(18-11-15-3-1-2-4-17(15)23-18)20-12-14-5-8-21(9-6-14)16-7-10-24-13-16/h1-4,11,14,16H,5-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRCOVHMVOYWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3O2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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